4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE
Overview
Description
4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE is an organic compound that features a toluenesulfonyl group attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE typically involves the reaction of toluene-4-sulfonyl chloride with butan-2-one under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorosulfonation of toluene followed by a reaction with butan-2-one. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinate or sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or zinc in the presence of hydrochloric acid are used.
Substitution: Reagents like hydrazine or amines in the presence of a base are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinates or sulfides.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The sulfonyl group is highly reactive, making it a key functional group in many chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Toluenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a butanone group.
4-Toluenesulfonyl isocyanate: Contains an isocyanate group and is used in different types of chemical reactions.
4-Toluenesulfonyl hydrazide: Contains a hydrazide group and is used in the synthesis of hydrazones and other derivatives.
Uniqueness: 4-(TOLUENE-4-SULFONYL)-BUTAN-2-ONE is unique due to its combination of the sulfonyl group with a butanone backbone, providing distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbutan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-3-5-11(6-4-9)15(13,14)8-7-10(2)12/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFAYIXJKFEOBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350605 | |
Record name | 2-Butanone, 4-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61476-94-6 | |
Record name | 2-Butanone, 4-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.